Cas no 1805578-95-3 (1-Bromo-3-fluoro-4-nitro-2-(trifluoromethoxy)benzene)

1-Bromo-3-fluoro-4-nitro-2-(trifluoromethoxy)benzene 化学的及び物理的性質
名前と識別子
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- 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethoxy)benzene
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- インチ: 1S/C7H2BrF4NO3/c8-3-1-2-4(13(14)15)5(9)6(3)16-7(10,11)12/h1-2H
- InChIKey: LHOCBMNAODHJSD-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1OC(F)(F)F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 269
- XLogP3: 3.7
- トポロジー分子極性表面積: 55
1-Bromo-3-fluoro-4-nitro-2-(trifluoromethoxy)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013016107-500mg |
1-Bromo-3-fluoro-4-nitro-2-(trifluoromethoxy)benzene |
1805578-95-3 | 97% | 500mg |
863.90 USD | 2021-06-25 | |
Alichem | A013016107-250mg |
1-Bromo-3-fluoro-4-nitro-2-(trifluoromethoxy)benzene |
1805578-95-3 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
Alichem | A013016107-1g |
1-Bromo-3-fluoro-4-nitro-2-(trifluoromethoxy)benzene |
1805578-95-3 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
1-Bromo-3-fluoro-4-nitro-2-(trifluoromethoxy)benzene 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
1-Bromo-3-fluoro-4-nitro-2-(trifluoromethoxy)benzeneに関する追加情報
Comprehensive Analysis of 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethoxy)benzene (CAS No. 1805578-95-3)
The compound 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethoxy)benzene (CAS No. 1805578-95-3) is a highly specialized aromatic derivative that has garnered significant attention in the fields of organic synthesis, pharmaceutical intermediates, and agrochemical research. Its unique molecular structure, featuring a bromine atom, a fluoro group, a nitro substituent, and a trifluoromethoxy moiety, makes it a versatile building block for constructing complex molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery and material science.
One of the most compelling aspects of 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethoxy)benzene is its role in cross-coupling reactions, particularly in palladium-catalyzed processes. The presence of the bromine atom allows for efficient Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in the synthesis of biaryl compounds and heterocycles. This reactivity aligns with the growing demand for green chemistry and sustainable synthesis methods, as these reactions often proceed under mild conditions with high atom economy.
In the context of pharmaceutical intermediates, CAS No. 1805578-95-3 serves as a key precursor for the development of fluorinated drugs. The incorporation of fluorine and trifluoromethoxy groups is a common strategy to enhance the bioavailability and metabolic stability of therapeutic agents. Recent studies highlight its utility in the synthesis of kinase inhibitors and antimicrobial agents, addressing global health challenges such as antibiotic resistance and cancer therapy.
The agrochemical industry also benefits from the unique properties of 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethoxy)benzene. Its nitro and fluoro substituents are frequently found in herbicides and pesticides, contributing to improved efficacy and environmental safety. As the demand for precision agriculture grows, this compound is being explored for its potential in designing next-generation crop protection agents with reduced ecological impact.
From a material science perspective, the trifluoromethoxy group in CAS No. 1805578-95-3 imparts exceptional lipophilicity and chemical stability, making it valuable for developing advanced polymers and liquid crystals. These materials are critical for applications in optoelectronics and flexible displays, which are at the forefront of consumer electronics innovation.
In summary, 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethoxy)benzene (CAS No. 1805578-95-3) is a multifaceted compound with broad applicability across scientific research and industrial processes. Its relevance to cutting-edge technologies and global challenges ensures continued interest and exploration in the years to come.
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